molecular formula C14H14O B009733 2-Methyl-1-Benzyloxybenzene CAS No. 19578-70-2

2-Methyl-1-Benzyloxybenzene

Cat. No.: B009733
CAS No.: 19578-70-2
M. Wt: 198.26 g/mol
InChI Key: JEVKYCOVKKYWNL-UHFFFAOYSA-N
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Description

2-Methyl-1-Benzyloxybenzene is an organic compound with the molecular formula C14H14O. It is characterized by a benzene ring substituted with a methyl group and a benzyloxy group. This compound is typically found in the form of white or colorless crystals and is known for its somewhat gassy, geranium-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-Benzyloxybenzene is synthesized through the reaction of benzyl chloride with ortho-cresol in an aqueous alkaline solution . The reaction proceeds as follows:

    Reactants: Benzyl chloride and ortho-cresol

    Conditions: Aqueous alkaline solution

    Product: this compound

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory preparation. The process involves large-scale reactions in controlled environments to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-Benzyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The methyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Hydroxybenzene derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

2-Methyl-1-Benzyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-Benzyloxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Methyl-1-Phenoxybenzene: Similar structure but with a phenoxy group instead of a benzyloxy group.

    2-Methyl-1-Methoxybenzene: Contains a methoxy group instead of a benzyloxy group.

    2-Methyl-1-Ethoxybenzene: Features an ethoxy group in place of the benzyloxy group.

Uniqueness: 2-Methyl-1-Benzyloxybenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyloxy group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various applications.

Properties

IUPAC Name

1-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVKYCOVKKYWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173242
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19578-70-2
Record name 1-(Benzyloxy)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19578-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
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Record name 19578-70-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-2-(phenylmethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID40173242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

o-Cresol (50 g), 70 g of benzyl chloride and 38.5 g of potassium hydroxide were boiled in a mixture of 100 ml of water and 500 ml of ethanol for 4 hours. The solvent was then distilled off and the residue was shaken with 500 ml each of water and diethyl ether. The diethyl ether layer was washed with 10% sodium hydroxide and water in that order, and distilled under reduced pressure to give 70 g of an O-benzylcresol fraction boiling at 130°-133° C./5 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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